molecular formula C40H52O2 B1164489 (13Z)‐Canthaxanthin

(13Z)‐Canthaxanthin

Cat. No.: B1164489
M. Wt: 564.85
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Carotenoids and Xanthophylls in Biological Systems

Carotenoids are a vast group of naturally occurring pigments synthesized by plants, algae, and various microorganisms. mdpi.comnih.gov These organic pigments are responsible for many of the yellow, orange, and red colors seen in nature. mdpi.com Structurally, most carotenoids are tetraterpenoids, meaning they are built from a 40-carbon skeleton. mdpi.comnih.gov They are broadly classified into two main categories: carotenes, which are pure hydrocarbons like β-carotene and lycopene (B16060), and xanthophylls, which are oxygenated derivatives of carotenes. nih.govisnff-jfb.com Xanthophylls contain oxygen in the form of functional groups such as hydroxyl (-OH) or keto (C=O), which alters their polarity and properties. amerigoscientific.com

In biological systems, carotenoids perform two critical functions. They act as accessory pigments in photosynthesis, absorbing light energy and transferring it to chlorophylls. mdpi.com Additionally, they provide essential photoprotection by quenching reactive oxygen species, such as singlet oxygen, that are generated during photosynthesis, thus protecting the organism from oxidative damage. nih.gov

Structural Context of (13Z)-Canthaxanthin within the Canthaxanthin (B1668269) Isomer Family

Canthaxanthin (β,β-carotene-4,4′-dione) is a prominent member of the xanthophyll family, specifically classified as a ketocarotenoid due to the presence of two ketone groups on its terminal β-ionone rings. nih.govamerigoscientific.com Its structure features a long polyene chain of conjugated double bonds, which acts as the chromophore responsible for its characteristic red-orange color. nih.gov

Like other polyenes, canthaxanthin can exist in various geometric isomeric forms. The most thermodynamically stable and commonly found form in nature is all-trans-canthaxanthin, where all double bonds in the polyene chain have a trans (E) configuration. nih.gov However, under the influence of factors like heat, light, or acidity, one or more of these double bonds can rotate to a cis (Z) configuration. nih.gov This gives rise to a family of cis-isomers. (13Z)‐Canthaxanthin is one such isomer, where the double bond at the 13th carbon position of the polyene chain is in the cis configuration. This "bend" in the molecular structure, compared to the linear all-trans form, leads to greater steric hindrance and generally lower stability. nih.gov Other common isomers include 9-cis-canthaxanthin. nih.gov

Significance of Geometric Isomerism in Canthaxanthin Research

The study of geometric isomerism in canthaxanthin is crucial because the spatial arrangement of the molecule can significantly influence its physicochemical properties and biological activities. mdpi.com Research has shown that different isomers can exhibit varied antioxidant capacities and pro-apoptotic activities. mdpi.comjst.go.jp For instance, some studies on related carotenoids have demonstrated that Z-isomers can possess higher antioxidant activity than their all-E counterparts in certain assays. mdpi.comisnff-jfb.com Specifically for canthaxanthin, the (9Z)-isomer has been reported to be more effective at scavenging superoxide (B77818) radicals and to exhibit higher pro-apoptotic activity in macrophage cells than the all-trans form. mdpi.comamerigoscientific.com These differences underscore the importance of isolating and studying individual isomers like this compound to fully understand their unique biological potential.

Research Landscape and Gaps Pertaining to (13Z)-Canthaxanthin

The research on canthaxanthin has historically focused on the predominant all-trans isomer due to its stability and natural abundance. In recent years, interest in the biological activities of cis-isomers has grown, with a notable amount of research dedicated to the 9-cis isomer. mdpi.com However, this compound remains comparatively understudied. While its existence is acknowledged and it is often identified in isomeric mixtures resulting from synthesis or isomerization processes, there is a significant gap in the literature regarding its specific biological functions and physicochemical properties. researchgate.netacs.org Most comparative studies on canthaxanthin isomers group the Z-isomers together or focus primarily on the 9Z form, leaving the unique characteristics of the (13Z)-isomer largely unexplored. Further dedicated research is necessary to elucidate the distinct properties and potential applications of this compound.

Properties

Molecular Formula

C40H52O2

Molecular Weight

564.85

Synonyms

(13Z)‐β,β‐Carotene‐4,4’‐dione

Origin of Product

United States

Physicochemical Properties of 13z Canthaxanthin

The specific physicochemical properties of (13Z)-Canthaxanthin are not extensively documented in isolation. However, they can be inferred from the general properties of canthaxanthin (B1668269) and the known effects of Z-isomerization on carotenoids. Z-isomers are typically less stable, have lower melting points, and exhibit slightly different spectroscopic properties compared to their all-E counterparts. mdpi.com

PropertyDataReference
Molecular Formula C₄₀H₅₂O₂ wikipedia.org
Molecular Weight 564.84 g/mol nih.govnih.gov
Appearance Deep violet crystals or crystalline powder (for all-trans) nih.gov
Solubility Generally insoluble in water, soluble in nonpolar organic solvents like tetrahydrofuran (B95107) and chloroform. Z-isomers often show slightly increased solubility. amerigoscientific.com
Stability (13Z)-isomers of carotenoids are generally less stable than the all-E and 9Z-isomers, being more susceptible to degradation and isomerization from heat and light. mdpi.com
Spectroscopic Properties The UV-Vis absorption spectrum is characterized by a main absorption peak (λmax). For cis-isomers, a subsidiary "cis-peak" is typically observed at a shorter wavelength than the main peak of the all-trans isomer. nih.gov

Synthetic and Biosynthetic Pathways of Canthaxanthin

Chemical Synthesis of Canthaxanthin (B1668269)

Chemical synthesis has been a cornerstone for the industrial production of canthaxanthin. These methods often focus on constructing the C40 carbon skeleton through the coupling of smaller, functionalized building blocks.

The primary goal of most industrial syntheses is to produce the all-E isomer of canthaxanthin due to its high stability.

A well-established method for canthaxanthin synthesis relies on the Wittig reaction. researchgate.net A common industrial approach involves a double Wittig olefination, which couples two equivalents of a C15 phosphonium (B103445) salt (a Wittig salt) with one equivalent of a symmetrical C10-dialdehyde. researchgate.netnih.gov The key C15-Wittig salt intermediate is prepared in several steps from 6-oxo-isophorone. nih.gov This olefination reaction produces a mixture of Z/E-canthaxanthin isomers. nih.gov However, because all-E-canthaxanthin is poorly soluble, it can be effectively separated from the Z-isomers through crystallization. nih.gov A significant drawback of this pathway is the generation of triphenylphosphine (B44618) oxide as a stoichiometric by-product, which complicates purification and is inefficient from an atom-economy perspective. nih.gov

To circumvent the issues associated with the Wittig reaction, alternative routes using sulfone intermediates have been developed. nih.gov This strategy involves the coupling of two equivalents of a C15-allylic sulfone with one equivalent of a C10-bischloroallylic sulfone, yielding a C40-trisulfone. nih.govdur.ac.uk The cyclohexene (B86901) rings of this intermediate are then oxidized, and a subsequent Ramberg–Bäcklund reaction is performed. dur.ac.ukchinesechemsoc.org The final step is a base-promoted dehydrosulfonation that provides the target canthaxanthin molecule. dur.ac.uk A major advantage of this method is that the sulfone intermediates are stable and can be readily purified by recrystallization, and the elimination reactions preferentially produce the desired E-configuration for the double bonds. researchgate.net

Another notable total synthesis route begins with α-ionone. nih.gov The α-ionone is first subjected to epoxidation, followed by a conversion to 4-hydroxy-β-ionone. nih.govdur.ac.uk A Darzens condensation is then used to obtain a C14-aldehyde, which is further processed. nih.govdur.ac.uk The final steps involve the construction of the full C40 backbone and an Oppenauer oxidation of hydroxyl groups to yield canthaxanthin. nih.gov The crude product from this synthesis contains a mixture of isomers, typically 15–20% cis-isomers. nih.gov To obtain the pure all-E form, an additional isomerization step is required, which involves refluxing the crude product in a solvent like isobutanol to reduce the cis-isomer content to around 3%. nih.gov

Table 1: Comparison of Major Chemical Synthesis Routes for Canthaxanthin
Synthetic PathwayKey Building BlocksKey ReactionsAdvantagesDisadvantages
Wittig ReactionC15-Wittig salt, C10-dialdehydeDouble Wittig OlefinationWell-established, high-yieldingForms triphenylphosphine oxide by-product, requires separation of isomers. nih.gov
Sulfone IntermediatesC15-allylic sulfone, C10-bischloroallylic sulfoneRamberg–Bäcklund Reaction, DehydrosulfonationAvoids phosphine (B1218219) by-products, stable intermediates, high stereoselectivity for E-isomers. nih.govresearchgate.netMultiple reaction steps.
α-Ionone Routeα-ionone, methyl chloroacetateDarzens Condensation, Oppenauer OxidationNovel route with practical steps for large-scale production. nih.govInitial product is a mix of isomers requiring a final isomerization step. nih.gov

Direct stereoselective synthesis of specific Z-isomers of canthaxanthin, such as (13Z)-Canthaxanthin, is not the common approach in industrial chemistry, as most methods are optimized to produce the more stable all-E isomer. nih.govnih.gov The Z-isomers are generally less stable due to steric hindrance created by the cis-double bonds. nih.govresearchgate.net

Consequently, obtaining Z-isomers of canthaxanthin is typically achieved through non-selective methods or post-synthesis modification rather than targeted synthesis:

Formation as Byproducts: As mentioned, total synthesis routes like the Wittig reaction and the α-ionone pathway initially produce a mixture of Z/E isomers, from which the Z-isomers can be isolated. nih.gov

Isomerization of the all-E Form: The most common method to produce Z-isomers is the isomerization of the purified all-E-canthaxanthin. nih.govresearchgate.net This transformation can be induced by various physical and chemical factors, including heat, light, and acid. nih.govresearchgate.netnih.gov Specific methods documented for carotenoid isomerization include:

Thermal and Microwave Treatment: Heating canthaxanthin in organic solvents or in the presence of oils can promote the formation of Z-isomers. mdpi.com

Photoisomerization: Irradiation with light, sometimes in the presence of a photosensitizer like erythrosine or a catalyst, can induce E-to-Z isomerization. mdpi.comresearchgate.net

Catalytic Isomerization: Traditional catalysts like iodine have been used to facilitate the process. mdpi.com

Electrolysis: Electrochemical methods have been shown to convert a significant percentage of (all-E)-canthaxanthin into its Z-isomers under mild conditions, which can help prevent thermal degradation. mdpi.com

While these methods can generate a mixture of Z-isomers, controlling the reaction to selectively produce a high yield of a specific isomer like (13Z)-canthaxanthin is challenging. researchgate.net

Chemical Reactivity and Degradation

Isomerization

The most significant chemical reaction involving (13Z)-Canthaxanthin is its isomerization back to the more thermodynamically stable all-trans form. mdpi.com This conversion can be induced by exposure to heat, light, or acidic conditions. nih.gov The bent shape of the (13Z)-isomer is energetically less favorable than the linear shape of the all-trans isomer, driving this transformation. nih.gov Studies have shown that semiconductor particles like CdS can photocatalyze the trans-to-cis isomerization, with 9-cis and 13-cis being the major products. acs.org This reactivity highlights the inherent instability of the (13Z)-isomer and the need for careful handling and storage conditions (e.g., in the dark, under inert gas) to maintain its isomeric purity.

High-Performance Liquid Chromatography (HPLC) for Canthaxanthin (B1668269) Isomer Resolution

Reversed-Phase HPLC for Canthaxanthin Analysis

Oxidation and Degradation

Like all carotenoids, (13Z)-Canthaxanthin is susceptible to oxidative degradation due to its extended system of conjugated double bonds. amerigoscientific.com The presence of oxygen, light, and high temperatures can accelerate this process. nih.gov Degradation typically involves the cleavage of the polyene chain, leading to the formation of smaller molecules known as apocarotenoids. mdpi.com In acidic conditions, canthaxanthin can undergo degradation, with the rate being slower for ketocarotenoids compared to carotenes like β-carotene, likely due to the preferential (non-degradative) protonation of the carbonyl groups. nih.gov High-temperature processing, such as melting, can also lead to the formation of degradation products and polymers alongside isomerization. researchgate.net

Biological and Antioxidant Activities

Antioxidant Capacity

The antioxidant activity of canthaxanthin (B1668269) isomers is a subject of ongoing research, with evidence suggesting that activity can vary between isomers. jst.go.jp While data specifically on (13Z)-Canthaxanthin is limited, studies on related carotenoids provide valuable insights. For astaxanthin (B1665798), a structurally similar ketocarotenoid, the 13Z-isomer showed higher antioxidant activity than the all-E and 9Z-isomers in some assays (e.g., DPPH and ORAC). isnff-jfb.comjst.go.jp For lutein, the antioxidant capacity was found to be in the order of 13Z > 9Z > all-E-isomer in the FRAP assay. mdpi.com These findings suggest that the specific geometry of the (13Z)-isomer may enhance its ability to scavenge free radicals in certain chemical environments. However, it is important to note that the relative antioxidant strength of isomers can be assay-dependent. jst.go.jp

Catalytic Isomerization Processes (e.g., Iodine Catalysis)

Other Biological Activities

Research into other biological activities of (13Z)-Canthaxanthin is still in its early stages. Studies on other Z-isomers of carotenoids have shown enhanced biological effects compared to their all-E counterparts. For example, (9Z)-canthaxanthin has demonstrated higher pro-apoptotic activity in macrophage cells. mdpi.com Z-isomers of other carotenoids, like astaxanthin and fucoxanthin, have also been reported to have greater anti-inflammatory or anticancer activities in specific models. mdpi.comjst.go.jp Given that Z-isomers of β-carotene are found in significant amounts in human tissues, it is plausible that specific isomers like (13Z)-Canthaxanthin could have unique biological roles, though this requires direct investigation. mdpi.com

Biological Activities and Mechanistic Research of Canthaxanthin and Its Z Isomers

Antioxidant Mechanisms of (13Z)-Canthaxanthin

Canthaxanthin (B1668269) and its isomers function as antioxidants through various mechanisms, primarily involving the deactivation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) amerigoscientific.com.

Free Radical Scavenging Capabilities (in vitro studies)

Canthaxanthin exhibits free radical scavenging properties, which contribute to its antioxidant activity amerigoscientific.com. In vitro studies have shown that keto-carotenoids like canthaxanthin generally possess higher antioxidant and free radical scavenging capacities compared to carotene carotenoids such as lycopene (B16060) and β-carotene amerigoscientific.comnih.gov. Geometrical isomerization can influence the free radical scavenging activity of canthaxanthin amerigoscientific.com. For instance, (9Z)-canthaxanthin has been reported to be more effective than all-E-canthaxanthin in scavenging superoxide (B77818) radicals in vitro, potentially due to its higher potential energy amerigoscientific.com. While specific in vitro data solely focused on the free radical scavenging capabilities of (13Z)-canthaxanthin are less extensively documented compared to other isomers like (9Z), the presence of the conjugated polyene chain and ketone groups in (13Z)-canthaxanthin suggests it also contributes to free radical scavenging, similar to other canthaxanthin isomers and related keto-carotenoids amerigoscientific.comnih.gov. Studies evaluating the antioxidant activity of astaxanthin (B1665798) isomers, including the 13Z-isomer, using assays like DPPH have shown variations in activity depending on the isomer and the assay method used jst.go.jp.

Singlet Oxygen Quenching Efficacy of Canthaxanthin Isomers

Carotenoids, including canthaxanthin, are known as efficient quenchers of singlet molecular oxygen (¹O₂) oup.comnih.gov. This quenching ability is a significant aspect of their antioxidant defense mechanism feedfood.co.uk. The quenching rate constant is influenced by the number of conjugated double bonds in the molecule oup.com. Studies investigating the singlet oxygen quenching activities of various carotenoids, including trans- and cis-canthaxanthin, have concluded that there were no significant differences in IC₅₀ values between the trans and cis isomers tested (IC₅₀ 2.4-7.4 µM) cabidigitallibrary.org. While hydrocarbon carotenoids like lycopene and beta-carotene (B85742) tend to exhibit faster singlet oxygen quenching rate constants, astaxanthin and canthaxanthin show intermediate efficiency in model membrane systems nih.govresearchgate.net.

A study examining the singlet oxygen quenching by dietary carotenoids in a model membrane environment (unilamellar DPPC liposomes) found that canthaxanthin was among the carotenoids with intermediate quenching efficiency nih.govresearchgate.net. The formation of aggregates by polar carotenoids is also proposed to be significant in their ability to quench singlet oxygen nih.govresearchgate.net.

Data on Singlet Oxygen Quenching Efficiency of Carotenoids (in a model membrane system):

CarotenoidSinglet Oxygen Quenching Rate Constant (10⁹ M⁻¹s⁻¹)
Lycopene2.3-2.5 nih.govresearchgate.net
Beta-carotene2.3-2.5 nih.govresearchgate.net
CanthaxanthinIntermediate nih.govresearchgate.net
AstaxanthinIntermediate nih.govresearchgate.net
Lutein0.11 nih.govresearchgate.net
ZeaxanthinAnomalous behavior nih.govresearchgate.net

Role of Conjugated Ketone Groups in Antioxidant Activity

The presence of ketone groups in conjugation with the polyene backbone in canthaxanthin is crucial for its antioxidant activity amerigoscientific.comnih.gov. This structural feature enhances the ability of canthaxanthin to stabilize carbon-centered radicals more effectively than carotenoids lacking these groups amerigoscientific.comnih.gov. Keto-carotenoids like canthaxanthin exhibit higher antioxidant and free radical scavenging properties compared to carotene carotenoids such as lycopene and β-carotene, a characteristic attributed to the stability provided by the conjugated ketone group amerigoscientific.comnih.gov. The insertion of carbonyl functions into the polyene molecule has been shown to increase the activity to scavenge peroxyl radicals compared to beta-carotene nih.gov.

Interaction with Lipid Peroxidation Pathways (in vitro and animal models)

Canthaxanthin acts as a potent lipid-soluble antioxidant and can intercept the propagation step of lipid peroxidation in vitro wikipedia.orgfeedfood.co.uk. Studies using rat liver microsomes have shown that conjugated keto-carotenoids like canthaxanthin are as effective as alpha-tocopherol (B171835) in inhibiting radical-initiated lipid peroxidation under aerobic conditions nih.gov. This contrasts with beta-carotene, which was found to be a less potent antioxidant in this specific system without the addition of other antioxidants nih.gov. Canthaxanthin has been shown to protect liposomes against Cu⁺-initiated lipid peroxidation in vitro feedfood.co.uk. While xanthophylls like canthaxanthin retarded the chain propagation reaction of phosphatidylcholine hydroperoxides in peroxyl radical-mediated peroxidation of PC liposomes, their activity in trapping chain-carrying peroxyl radicals was less than that of α-tocopherol feedfood.co.uk.

In animal models, dietary supplementation with canthaxanthin has been shown to influence oxidative metabolism nih.gov. For example, in Balb/c mice, canthaxanthin treatment resulted in carotenoid incorporation in the liver but did not modify lipid peroxidation as measured by endogenous production of malondialdehyde (MDA) nih.gov. However, it did alter the activity of antioxidant enzymes nih.gov. In chickens, maternal dietary supplementation with canthaxanthin led to decreased tissue susceptibility to lipid peroxidation in developing chicks cambridge.orgresearchgate.net.

Potential Synergistic Effects with Endogenous Antioxidants (e.g., Vitamin E)

Canthaxanthin may exhibit synergistic actions with vitamins such as vitamins C and E in the neutralization of free radicals nih.gov. There is a possibility that canthaxanthin may participate in vitamin E recycling cambridge.org. A synergistic effect of canthaxanthin on vitamin E was observed in 7-day-old chicks, where vitamin E concentrations in the liver and plasma were significantly elevated following maternal diet supplementation with canthaxanthin cambridge.orgresearchgate.net. In situations of extreme α-tocopherol depletion, increased canthaxanthin concentration in the chick liver slowed down the depletion of vitamin E, which could be explained by mechanisms of canthaxanthin/vitamin E interactions cambridge.org. The combination of carotenoids and vitamins C and E has been reported to provide synergistic cell membrane protection karger.com.

Cellular and Molecular Effects (in vitro studies)

Beyond its antioxidant activities, canthaxanthin has been investigated for its effects at the cellular and molecular levels in vitro. Canthaxanthin has been suggested to affect gap junction communication and immune function amerigoscientific.comnih.gov. Studies have reported that canthaxanthin can stimulate intercellular communication in vitro oup.com. Canthaxanthin's immunomodulatory activity, such as enhancing the proliferation and function of immune-competent cells, has also been reported nih.gov. Furthermore, canthaxanthin has been noted for its role in gap junction communication, including the induction of the transmembrane protein connexin 43 nih.gov.

In vitro studies have also explored the protective effects of canthaxanthin against oxidative damage in cells. For instance, canthaxanthin-loaded vesicles incubated with fibroblasts were found to be highly biocompatible and capable of inhibiting the death of fibroblasts stressed with hydrogen peroxide unica.it. Canthaxanthin formulations have also been shown to reduce nitric oxide production in macrophages treated with lipopolysaccharides in vitro unica.it. Additionally, canthaxanthin has been reported to favor cell migration in an in vitro lesion model, suggesting potential in tissue regeneration unica.it.

Modulation of Gap Junction Communication

Gap junctional intercellular communication (GJIC) is a crucial process for maintaining tissue homeostasis, regulating cell growth, and coordinating cellular functions through direct cell-to-cell channels formed by connexin proteins mdpi.com. Carotenoids, including canthaxanthin, have been investigated for their ability to modulate GJIC. Studies have indicated that canthaxanthin can affect gap junction communication amerigoscientific.com. Canthaxanthin, along with astaxanthin derivatives, has been shown to enhance GJIC between mouse embryo fibroblasts nih.gov. Furthermore, canthaxanthin is reported to stimulate GJIC nih.gov. The enhancement of GJIC is considered a potential anti-tumor mechanism mdpi.com. Astaxanthin and canthaxanthin were observed to modulate GJIC, inducing changes in the phosphorylation state of connexin 43 proteins mdpi.com. While these studies highlight the influence of canthaxanthin on GJIC, specific research focusing solely on the modulation of gap junction communication by the (13Z) isomer is limited in the provided search results.

Influence on Immune Function and Inflammatory Responses (e.g., Nitric Oxide Production in Macrophages)

Canthaxanthin has demonstrated immunomodulatory activity researchgate.netamerigoscientific.comactascientific.com. It has been suggested that canthaxanthin may play a role in inflammation-related processes by either activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-dependent oxidant response or suppressing nuclear factor кB (NF-кB) nih.gov. In a mouse cell line, canthaxanthin was observed to increase the activity of alkaline phosphatase, an enzyme involved in the detoxification of lipopolysaccharides nih.gov. Research specifically investigating the impact on nitric oxide (NO) production in macrophages has shown that canthaxanthin reduced NO expression in macrophages treated with lipopolysaccharides (LPS) mdpi.com. When canthaxanthin was loaded into vesicles, the treatment of inflamed cells resulted in the inhibition of nitric oxide release in a dose- and composition-dependent manner mdpi.com. This reduction in NO production may be attributed to the inhibition of iNOS protein expression mdpi.com. Macrophages are known to produce high levels of pro-inflammatory cytokines and NO in response to inflammatory stimuli such as LPS preprints.orgmdpi.comvliz.be. Canthaxanthin is among the carotenoids that have been reported to possess anti-inflammatory and macrophage activity modulating properties mdpi.comvliz.be. An ethanolic extract containing canthaxanthin was found to suppress LPS-induced production of nitric oxide and pro-inflammatory cytokines in RAW264 murine macrophages nih.gov. While these findings indicate canthaxanthin's influence on immune and inflammatory responses, specific data focusing exclusively on the (13Z) isomer's effects in these areas is not extensively detailed in the provided sources.

Protection against Oxidative Damage in Cell Lines (e.g., Fibroblasts)

Canthaxanthin is recognized for its antioxidant properties, exhibiting higher antioxidant and free radical scavenging capabilities compared to some other carotenoids nih.govresearchgate.net. It is capable of scavenging reactive oxygen species and quenching singlet oxygen nih.govnih.gov. Canthaxanthin enrichment of low-density lipoprotein (LDL) has the potential to protect cholesterol from oxidation researchgate.netactascientific.com. Canthaxanthin has been found to possess antiaging and antioxidant capabilities nih.gov. Some studies have indicated that the 9-cis isomers of canthaxanthin exhibit higher antioxidant activity compared to the all-trans form, suggesting potential isomer-specific differences in antioxidant capacity nih.gov. However, in a study involving human dermal fibroblasts exposed to UVA, canthaxanthin showed no effect on oxidative damage, although it did augment HO-1 expression nih.govresearchgate.net. Canthaxanthin can suppress free radicals in unsaturated fatty acids, acting as a radical scavenger researchgate.net. Carotenoids generally neutralize peroxyl radicals, which can lead to oxidative damage of lipoproteins and cell membranes researchgate.net. While the antioxidant properties of canthaxanthin are established, specific data on the protective effects of (13Z)-Canthaxanthin against oxidative damage in cell lines like fibroblasts, independent of other isomers, is not prominently featured in the search results.

Effects on Cell Proliferation and Migration (e.g., Wound Healing Models)

Research into the effects of canthaxanthin on cellular processes includes its influence on cell proliferation and migration. In an in vitro lesion model, canthaxanthin was observed to favor cell migration mdpi.com. This finding is relevant to the context of wound healing models, where cell migration is a critical component of the repair process. Additionally, canthaxanthin has been reported to suppress the proliferation of human colon cancer cells cyanotech.com. However, specific investigations focusing solely on the effects of (13Z)-Canthaxanthin on cell proliferation and migration, particularly in detailed wound healing models, were not extensively found within the provided search results.

Investigating Direct Inhibitory Effects on Tumor Cell Growth (in vitro murine models)

Canthaxanthin has shown potential anticancer properties in both in vitro and animal models cyanotech.comniph.go.jp. It has been reported to suppress the proliferation of human colon cancer cells cyanotech.com and protect mouse embryo fibroblasts from transformation cyanotech.com. Studies investigating the direct inhibitory effects on tumor cell growth have shown that canthaxanthin inhibited the in vitro growth of murine tumor cells, including JB/MS and B16F10 melanomas, and PYB6 fibrosarcoma nih.gov. The most significant inhibition was observed at higher concentrations, specifically at 1 x 10^-4 M, after 72 and 96 hours of incubation nih.gov. Notably, canthaxanthin did not exhibit an inhibitory effect on the growth of non-transformed NIH-3T3 cells; instead, it significantly enhanced their growth after 96 hours of incubation nih.gov. These findings suggest that the inhibitory action of canthaxanthin on growing tumor cells appears to be a direct effect on the tumor cells themselves nih.gov. The provided search results discuss the effects of canthaxanthin generally in these murine models, without providing specific details on the direct inhibitory effects of the (13Z) isomer alone on tumor cell growth.

Regulation of Gene Expression (e.g., HO-1, Nrf2 Pathway Activation)

Carotenoids, including canthaxanthin or their degradation metabolites, may influence gene transcription nih.gov. Canthaxanthin has been suggested to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-dependent oxidant response or suppress nuclear factor кB (NF-кB) nih.gov. Nrf2 is a redox-sensitive transcription factor that plays a key role in counteracting oxidative stress and modulating redox signaling events nih.gov. NF-кB is a family of transcription factors that regulate a wide array of genes involved in inflammatory and immune responses nih.gov. Canthaxanthin is noted to possess gene regulatory properties amerigoscientific.com. Its chemopreventive effects may be linked to its ability to up-regulate gene expression, leading to enhanced gap junctional cell-cell communication cyanotech.com. Xanthophylls, which include canthaxanthin, have been shown to activate the Nrf2 pathway and induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) researchgate.net. Nrf2 activation is known to induce HO-1 expression frontiersin.org. Canthaxanthin has been observed to specifically affect the expression of heme oxygenase-1 upon UVA-related injury to human dermal fibroblasts, resulting in its augmentation nih.govnih.govresearchgate.net. While these studies demonstrate canthaxanthin's influence on gene expression, particularly in relation to the Nrf2 pathway and HO-1, specific research focusing solely on the regulatory effects of (13Z)-Canthaxanthin on gene expression was not extensively found in the provided search results.

Impact on Enzyme Activity and Membrane Integrity

Carotenoids have the potential to affect enzyme activity and membrane integrity nih.govresearchgate.net. Canthaxanthin has been reported to increase the activity of alkaline phosphatase in a mouse cell line nih.gov. In terms of drug-metabolizing enzymes, canthaxanthin has been found to weakly inhibit the activities of cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4/5 nih.gov. Conversely, it has also been observed to increase the synthesis of cytochrome oxidases and peroxidases in murine tissues nih.gov. Canthaxanthin supplementation has been shown to enhance the activities of antioxidant enzymes like glutathione (B108866) peroxidase (GPX) and catalase researchgate.net. Carotenoids are known to contribute to the preservation of membrane integrity mdpi.com. Canthaxanthin can neutralize peroxyl radicals, which are implicated in the oxidative damage of lipoproteins and cell membranes researchgate.net. Canthaxanthin supplementation has been linked to the prevention of induced liver DNA damage by decreasing the rate of lipid peroxidation and increasing antioxidant defense researchgate.net. In studies with rainbow trout, canthaxanthin initiated enzymatic responses, including an increase in glutathione peroxidase activity researchgate.net. While these findings illustrate the impact of canthaxanthin on enzyme activity and membrane integrity, specific data focusing exclusively on the effects of the (13Z) isomer in these areas is not extensively detailed in the provided search results.

Mechanistic Studies in Animal Models (excluding human trials)

Studies in various animal models have explored the biological activities and potential mechanisms of action of canthaxanthin, a keto-carotenoid. These investigations have primarily focused on its roles as an antioxidant and its influence on metabolic processes and tissue protection. While the all-E isomer is often the predominant form studied, research into the activities of Z-isomers, including (13Z)-canthaxanthin, is ongoing, with some studies suggesting potential differences in bioavailability and biological effects compared to the all-E form. mdpi.comjst.go.jpnih.gov

Effects on Oxidative Stress Markers and Antioxidant Defense Systems in Animal Tissues (e.g., Liver, Chicken Embryo)

Canthaxanthin has demonstrated antioxidant activity in various animal tissues. In chicks, dietary canthaxanthin supplementation led to significantly decreased formation of thiobarbituric acid-reactive substances (TBARS) in liver homogenates during ferrous ion-induced peroxidations. nih.gov This effect was attributed primarily to enhancing hepatic alpha-tocopherol levels, with a secondary contribution from weak direct antioxidant activity of canthaxanthin itself. nih.gov

In indigenous chickens, dietary canthaxanthin supplementation significantly increased serum total antioxidant capacity (T-AOC) and the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) at certain concentrations and time points. frontiersin.org Conversely, it significantly decreased serum malondialdehyde (MDA) levels, a marker of lipid peroxidation. frontiersin.org These findings suggest that canthaxanthin can modulate the endogenous antioxidant system in avian models. frontiersin.orgcambridge.org

Canthaxanthin transferred from the yolk to the developing chick embryo may contribute to protecting the embryo against oxidative damage, particularly during critical periods like hatching and early posthatch life. wikipedia.orgatamanchemicals.com

While these studies highlight the antioxidant effects of canthaxanthin, specific data detailing the effects of the (13Z) isomer on these oxidative stress markers and antioxidant defense systems in animal tissues were not prominently featured in the search results. However, studies on other carotenoids suggest that Z-isomers can exhibit different antioxidant capacities compared to their all-E counterparts. mdpi.comacs.orgmdpi.comnih.gov For instance, 9-cis isomers of canthaxanthin have been reported to exhibit higher antioxidant activity compared to the all-trans form in some studies. nih.gov

Influence on Hepatic Lipid Metabolism and Redox Status in Avian Models

Dietary canthaxanthin supplementation has been shown to influence hepatic lipid metabolism and redox status in avian models, specifically in laying hens. In indigenous chickens, canthaxanthin supplementation improved liver weight and increased the levels of triglycerides (TG) and total cholesterol (TC) in the liver and serum. frontiersin.orgfrontiersin.org It also increased serum high-density lipoprotein cholesterol (HDL-C) levels. frontiersin.orgfrontiersin.org

Mechanistically, canthaxanthin significantly upregulated the expression of genes in the liver related to lipid synthesis, including SREBP-1c, FASN, ACC, ME, and LXRα. frontiersin.org This indicates a role for canthaxanthin in promoting hepatic lipid synthesis and metabolic transport in the blood in laying hens. frontiersin.orgfrontiersin.org

Furthermore, the study in indigenous chickens demonstrated that canthaxanthin supplementation improved the hepatic redox status, as evidenced by increased antioxidant enzyme activities and reduced MDA levels in serum, as discussed in Section 6.3.1. frontiersin.org This suggests a link between the modulation of hepatic lipid metabolism and the improvement of the antioxidant capacity by canthaxanthin in avian livers.

Data specifically on the impact of the (13Z) isomer on hepatic lipid metabolism and redox status in avian models were not found in the provided search results.

Modulation of Enzyme Induction (e.g., Cytochrome Oxidases, Peroxidases, P450)

Research into the modulation of enzyme induction by canthaxanthin in animal models appears less extensive in the provided search results, particularly concerning specific isomers like (13Z)-canthaxanthin. One study mentioned that short-term treatment with canthaxanthin in the liver or kidney of rainbow trout was found to be a weak inducer of xenobiotic-metabolizing enzymes. researchgate.net However, detailed findings on the modulation of specific enzymes such as cytochrome oxidases, peroxidases, or P450 enzymes by (13Z)-canthaxanthin were not available in the provided snippets.

Impact on Growth Performance and Nutrient Utilization in Aquatic Animals

Canthaxanthin is commonly used in aquaculture feeds, primarily for its role in pigmentation of species like salmonids and crustaceans, which is important for marketability. europa.euresearchgate.netresearchgate.netamerigoscientific.comglobalseafood.org Beyond pigmentation, studies have investigated its effects on growth performance and nutrient utilization in aquatic animals.

In white shrimp (Litopenaeus vannamei), dietary supplementation with canthaxanthin improved growth performance, survival, and feed conversion ratio compared to the control group in an 8-week feeding trial. researchgate.net Similarly, the inclusion of synthetic astaxanthin and canthaxanthin in diets for Atlantic salmon fry and juveniles not only enhanced growth but also survival. globalseafood.org

However, the impact on growth performance can vary depending on the species and dosage. A study in yellow perch (Perca flavescens) found that dietary supplementation with canthaxanthin at tested concentrations did not significantly affect growth performance, as evidenced by no significant upregulation of growth hormone (gh) and insulin-like growth factor 1b (igf-1b) genes. nih.gov This study, however, did note improvements in immune response and antioxidant defense in the yellow perch. nih.gov

Information specifically detailing the impact of the (13Z) isomer of canthaxanthin on growth performance and nutrient utilization in aquatic animals was not found in the provided search results. While some studies mention that Z-isomers of other carotenoids, like (13Z)-astaxanthin, can show superior bioavailability and accumulation in animal tissues nih.gov, the direct link to growth or nutrient utilization for (13Z)-canthaxanthin was not evident.

Studies on Tissue Protection against Oxidative Damage

Canthaxanthin contributes to tissue protection against oxidative damage in animal models, aligning with its antioxidant properties. As mentioned in Section 6.3.1, canthaxanthin can reduce lipid peroxidation and enhance antioxidant enzyme activities in tissues like the liver. nih.govfrontiersin.orgcambridge.org This protective effect is crucial in mitigating oxidative stress, which can lead to cellular and tissue injury. nih.govnih.govmdpi.com

In rats, canthaxanthin was shown to alter the balance between pro-oxidation and antioxidation, effectively suppressing cholesterol-induced oxidative stress by modulating the endogenous antioxidant system and cholesterol metabolism. cambridge.org The transfer of canthaxanthin to the chick embryo provides potential protection against oxidative damage during vulnerable developmental stages. wikipedia.orgatamanchemicals.com

In vitro studies using cell models, such as fibroblasts, have also indicated the protective potential of canthaxanthin against oxidative damage induced by agents like hydrogen peroxide. mdpi.com Loading canthaxanthin into phospholipid vesicles was shown to improve its protective effect in counteracting damage and death in stressed cells. mdpi.com

While these studies demonstrate the tissue-protective effects of canthaxanthin, specific research focusing solely on the (13Z) isomer's role in protecting animal tissues against oxidative damage was not found in the provided search results. The existing literature primarily discusses the effects of canthaxanthin in general or highlights the potential for different activities among various carotenoid isomers. mdpi.comjst.go.jpnih.govacs.orgmdpi.comnih.govnih.gov

Metabolism and Distribution of Canthaxanthin and Isomers in Animal Systems

Absorption and Bioavailability of Canthaxanthin (B1668269) Isomers in Animal Models

The absorption and subsequent bioavailability of carotenoids in animals are complex processes influenced by various factors, including the chemical structure of the carotenoid, the presence of other dietary components, and the physiological state of the animal.

Differential Bioavailability of All-E and Z-Isomers in Animal Species

Studies on various carotenoids, such as astaxanthin (B1665798) and lycopene (B16060), have indicated that Z-isomers can exhibit different bioavailability compared to their all-E counterparts. For instance, Z-isomers of lycopene and astaxanthin have demonstrated higher cellular uptake efficiency in in vitro models and greater bioavailability and tissue accumulation efficiency in animal studies compared to the all-E-isomers. mdpi.comresearchgate.netnih.govjst.go.jp While extensive data specifically comparing the bioavailability of all-E-canthaxanthin and individual Z-isomers like (13Z)-canthaxanthin is limited, research on other carotenoids suggests that isomerization can impact absorption and distribution. researchgate.netnih.gov Some studies indicate that Z-isomerization of carotenoids can improve their solubility, which may contribute to enhanced incorporation into micelles and subsequent absorption. mdpi.comresearchgate.net

Research in rats fed a Z-isomer-rich astaxanthin diet, which included predominantly the 9Z- and 13Z-isomers, resulted in higher levels of astaxanthin in blood and various tissues compared to an all-E-isomer-rich diet. Notably, the 13Z-isomer showed enhanced levels in blood and tissues compared to the 9Z-isomer in this astaxanthin study, suggesting potential differences in the bioavailability among Z-isomers themselves. nih.gov While this finding is for astaxanthin, it raises the possibility of differential bioavailability among canthaxanthin isomers as well.

Factors Influencing Micellar Incorporation and Cellular Uptake in Animal Gut

For carotenoids to be absorbed in the small intestine, they must be released from the food matrix, emulsified in the lipid phase of chyme, and solubilized in mixed micelles. harvestplus.org Micellar incorporation is a critical step for the uptake of carotenoids by intestinal epithelial cells. harvestplus.orgnih.gov The amount of carotenoid incorporated into micelles is influenced by factors such as the micellar fatty acid composition and the polarity of the carotenoid. nih.gov Xanthophylls, which are oxygenated carotenoids like canthaxanthin, are generally considered to have higher bioavailability than carotenes, potentially due to their hydroxyl groups increasing solubility in micellar structures. nih.gov

Cellular uptake of carotenoids from micelles by intestinal cells is another key step. Studies, including those using in vitro models like Caco-2 cells, have investigated the cellular uptake efficiency of different carotenoid isomers. mdpi.comresearchgate.net While some Z-isomers, such as those of lycopene and astaxanthin, have shown higher cellular uptake efficiency than their all-E counterparts in Caco-2 cells, the results can vary depending on the specific carotenoid. mdpi.com The mechanisms underlying the differential uptake of carotenoid isomers are still being investigated but may involve interactions with lipid transporters and/or plasma membranes. nih.gov

Metabolic Transformations of Canthaxanthin in Animal Tissues

Once absorbed, canthaxanthin can undergo metabolic transformations in various animal tissues. These transformations can lead to the formation of different metabolites.

Identification of Canthaxanthin Metabolites (e.g., 4-Hydroxyechinenone, Isozeaxanthin)

Studies in chickens have identified several metabolites of canthaxanthin. A portion of absorbed canthaxanthin is reduced to 4'-hydroxyechinenone (B1251606), which can be further reduced to isozeaxanthin (B1624502). europa.euinchem.orgresearchgate.netnih.gov These metabolites, along with their ester derivatives, have been detected in various tissues of chickens, including intestinal mucosa, liver, serum, skin, claws, and feathers. inchem.orgnih.gov

Another metabolic pathway observed in chickens involves the conversion of canthaxanthin to 4-oxoretinol (B14405), a precursor to vitamin A. europa.euinchem.org This indicates that canthaxanthin can act as a precursor of vitamin A in this species. inchem.org In rats, a major urinary metabolite identified was 3-hydroxy-4-oxo-7,8-dihydro-β-ionone, suggesting different metabolic pathways can exist across species. europa.eu

Tissue-Specific Metabolic Conversion Ratios

The ratio of canthaxanthin to its metabolites can vary depending on the tissue. researchgate.netnih.gov In chickens, while unchanged canthaxanthin was a significant portion of the total residues in the liver (40%), 4-oxoretinol was identified as a major metabolite (30%). europa.eu The reduction products, 4'-hydroxyechinenone and isozeaxanthin, were present at relatively lower concentrations in the liver but were found at much higher concentrations (30% for 4'-hydroxyechinenone) and in esterified form in toe-web and tegumentary tissues. europa.eu In the skin of Atlantic salmon, canthaxanthin and its metabolites represented 14% and 70% of total carotenoids, respectively, after administration of a canthaxanthin-supplemented diet. europa.eu These findings highlight the tissue-specific nature of canthaxanthin metabolism.

Table 1: Examples of Canthaxanthin Metabolites Identified in Chickens

MetaboliteChemical StructureTissues Identified In
4'-Hydroxyechinenone4-hydroxy-4'-keto-β,β-caroteneIntestinal mucosa, liver, serum, skin, claws, feathers
Isozeaxanthin4,4'-dihydroxy-β,β-caroteneIntestinal mucosa, liver, serum, skin, claws, feathers
4-OxoretinolLiver, duodenum
4-Oxo-retinalLiver, duodenum
4-oxo-12'-apo-β-carotenalLiver, duodenum

Note: This table is based on identified metabolites; specific conversion ratios are tissue-dependent.

Tissue Distribution and Accumulation of Canthaxanthin and its Metabolites

Canthaxanthin and its metabolites are distributed and accumulate in various tissues in animals, with the distribution pattern varying among species. As a lipophilic compound, canthaxanthin tends to accumulate in fatty tissues. nih.govmdpi.comresearchgate.net

In laying hens, a significant portion of dietary canthaxanthin is deposited in the egg yolk (less than 40%), while deposition in body tissues is lower (less than 10%). europa.eu Studies using radiolabelled canthaxanthin in hens showed the highest distribution of total radioactivity in ovaries (68-69%), followed by liver (5.2-6.3%), muscle (3.2-7.5%), fat (1.0-1.2%), and skin (1.1-1.1%). europa.eu Metabolites have been isolated from the liver, egg yolk, spleen, kidney, and perineal fat of layers. europa.eu

In broiler chickens, concentrations of canthaxanthin in tissues are proportional to dietary levels and are generally lower than 10% of intake. europa.eu Metabolites are generally concentrated in the integument (skin and feathers). researchgate.netnih.govresearchgate.net

In rats, canthaxanthin accumulates in fat and certain organs, particularly the liver and spleen. inchem.org Tissue levels were found to be more dependent on dietary concentration than the duration of exposure over a certain period. inchem.org Highest concentrations in rats were reported in the spleen, small intestine, liver, and adipose tissue. inchem.org

In monkeys, the liver was identified as a major depot organ for canthaxanthin. nih.gov Canthaxanthin and its isomers, as well as derived compounds, were found in the retinas of monkeys, with all-trans-canthaxanthin being the main fraction in the whole retina. arvojournals.org

In salmonids, canthaxanthin is mainly deposited in the flesh due to binding to myofibrillar actomyosin. europa.euresearchgate.net The absorption of 4,4'-oxo-carotenoids like canthaxanthin is reported to be more efficient in salmonids than that of 3,3'-hydroxy-carotenoids. europa.eu

Table 2: Examples of Canthaxanthin Distribution in Tissues of Laying Hens

TissuePercentage of Total Radioactivity
Ovaries68-69%
Liver5.2-6.3%
Muscle3.2-7.5%
Fat1.0-1.2%
Skin1.1-1.1%

Note: Data from a study using radioactive canthaxanthin administered at 8 mg/kg feed. europa.eu

Table 3: Relative Concentration of Canthaxanthin and Metabolites in Chicken Tissues

TissueCanthaxanthinMetabolites
Liver40%~60%
Toe-web/Tegumentary tissuesLowerHigher
SkinConcentrated

Note: Based on relative proportions observed in different studies. europa.euresearchgate.netnih.gov

Concentration in Adipose Tissues

Adipose tissue serves as a significant storage site for lipophilic compounds like carotenoids. Studies in various animal models have demonstrated the accumulation of canthaxanthin in fat. In dogs that received canthaxanthin orally for 52 weeks, the highest mean tissue concentration was observed in adipose tissue, reaching up to 24 µg/g in the highest dose group. easychem.org Lower concentrations were noted in adipose tissue (0.79-0.91 µg/g) in another dog study with different dosing and duration. easychem.org Depletion of canthaxanthin from fat in dogs was observed to be slow, with levels falling slowly or not at all during a withdrawal period. easychem.org

In rats, canthaxanthin has been shown to accumulate in fat after oral administration. easychem.org One study in rats reported adipose tissue concentrations ranging from 0.79 to 0.91 µg/g in the highest dose group after 137 days of feeding. easychem.org Another study indicated that about 60% of the absorbed dose of canthaxanthin was transferred to fat tissue in rats. easychem.org The elimination of canthaxanthin from fat in rats was described as very slow, with only slight depletion occurring over a one-month period. easychem.org

In chickens, the deposition rate of canthaxanthin in skin and subcutaneous fat is reported to be lower compared to egg yolk. Following repeated administration of radioactive canthaxanthin to laying hens, the distribution of total radioactivity in fat was found to be between 1.0% and 1.2%. After 28 days of canthaxanthin feeding, peritoneal fat in chickens contained mainly unchanged canthaxanthin at a concentration of 0.5 µg/g. easychem.org

Distribution to Specific Organs (e.g., Liver, Skin, Egg Yolk)

Canthaxanthin and its metabolites are distributed to various organs and tissues in animals, with notable concentrations observed in the liver, skin, and, particularly in laying hens, the egg yolk.

In laying hens, a significant portion of dietary canthaxanthin is deposited in the egg yolk, with reported deposition efficiencies ranging from 30% to 45%. nih.govnih.govuni.lu Less than 40% of dietary canthaxanthin is typically deposited in egg yolk, while deposition in body tissues is lower than 10%. Studies using radiolabelled canthaxanthin in hens showed that a large percentage of total radioactivity was found in the ovaries (68-69%), which are involved in egg yolk formation. The concentration of canthaxanthin in egg yolks increases with dietary concentration, showing a dose-dependent response. nih.govuni.lu The canthaxanthin content in yolks can initially increase and then reach a stable dynamic balance over the feeding period. nih.govuni.lu

Distribution to other organs in laying hens includes the liver (5.2-6.3%), muscle (3.2-7.5%), and skin (1.1-1.1%) based on total radioactivity measurements. Canthaxanthin is transported by lipoproteins via blood to these deposition sites.

In dogs, besides adipose tissue, relatively high concentrations of canthaxanthin were observed in the adrenals (15.1 µg/g), skin (9.62 µg/g), and liver (8.1 µg/g) in a low-dose group. easychem.org In another study, highest concentrations in tissues were found in the spleen (3.2 µg/g), small intestine (2.63 µg/g), and liver (1.56 µg/g) in the highest dose group. easychem.org Depletion rates varied among tissues, with liver concentrations falling quite steeply and continuously during a withdrawal period. easychem.org

Rats administered canthaxanthin orally showed accumulation in the liver and spleen. easychem.org In a study with varying daily doses, the highest organ concentrations were in the liver (0.9 to 125 µg/g depending on dose) and spleen (2.6 to 67 µg/g). easychem.org Levels in other organs were significantly lower. easychem.org After oral administration of radioactive canthaxanthin to male rats, the highest levels of radioactivity outside the gastrointestinal tract were found in the liver. easychem.org Tissue residues after 96 hours amounted to about 0.8% of the dose, accumulating mostly in the spleen and liver. mpg.de

In salmonids, canthaxanthin is mainly deposited in the flesh due to binding to myofibrillar actomyosin.

Metabolism of canthaxanthin has been observed in chickens, where a portion is reduced to 4-hydroxyechinenone (PubChem CID: 11757672), which is further reduced in part to isozeaxanthin (PubChem CID: 11757703). wikipedia.org These metabolites can be acylated. wikipedia.org The ratios of canthaxanthin to its metabolites vary with the tissue, with metabolites generally concentrated in the integument (skin). wikipedia.org

The predominant isomer of canthaxanthin in commercial products is typically all-trans-canthaxanthin, with minor amounts of cis-isomers also present. Studies on the brine shrimp Artemia indicated that while all-trans-canthaxanthin remained present throughout the life cycle, cis-canthaxanthin rapidly became undetectable in fed animals but reappeared in females during the reproductive cycle, suggesting a high affinity for the female reproductive system, oocytes, and yolk.

Table 1: Distribution of Total Radioactivity in Tissues and Organs of Laying Hens Following Repeated Oral Administration of Radioactive Canthaxanthin

Tissue/OrganPercentage of Total Radioactivity
Ovaries68-69%
Liver5.2-6.3%
Muscle3.2-7.5%
Fat1.0-1.2%
Skin1.1-1.1%

Table 2: Canthaxanthin Concentration in Tissues of Dogs After 52 Weeks of Oral Administration (Highest Dose Group) easychem.org

TissueMean Concentration (µg/g)
Adipose Tissue24
Adrenals15.1
Skin9.62
Liver8.1

Note: Data from a different study in dogs showed varying concentrations and distribution patterns. easychem.org

Transfer to Developing Embryos in Ovivaporous Animals

In oviparous animals, such as birds, the female invests resources for embryonic development within the egg. Carotenoids, including canthaxanthin, are efficiently transferred from the diet of the mother to the egg yolk. nih.govuni.lu This maternal transfer of yolk carotenoids is linked to the process of yolk formation.

Canthaxanthin deposited in the egg yolk is subsequently transferred to the developing embryo. nih.gov This transfer is crucial as embryos utilize these maternally derived antioxidants for metabolic needs, including protection against oxidative stress during development. Studies in chicks have shown that canthaxanthin is effectively transferred from the egg yolk to the developing embryo and distributed in various organs and tissues. nih.gov As a result, canthaxanthin concentration in the liver, yolk sac membrane, and plasma of embryos and newly hatched chicks is significantly increased in proportion to its concentration in the egg yolk. nih.gov Similar observations have been reported in gull embryos. nih.gov

The transfer of canthaxanthin from the yolk to the embryo provides antioxidant protection, which can be particularly important during sensitive periods like hatching. nih.gov Supplementation of breeder diets with canthaxanthin has been shown to improve the oxidative status of newly hatched chicks.

In brine shrimp (Artemia), cis-canthaxanthin demonstrated a high affinity for the female reproductive system, oocytes, and yolk, suggesting a role in early embryonic development.

Future Research Directions and Emerging Areas for 13z Canthaxanthin

Advanced Spectroscopic and Imaging Techniques for In Situ Isomer Analysis

The accurate identification and quantification of canthaxanthin (B1668269) isomers, including (13Z)-Canthaxanthin, in complex biological and environmental matrices remain a challenge. While techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), including HPLC-APCI-MS, have been successfully employed for separating and identifying canthaxanthin isomers, including 9-cis-, 11-cis-, 13-cis-, 15-cis-, and various di-cis isomers, these methods typically require extensive sample preparation researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy also aids in the identification of isomeric compositions researchgate.net.

Future research needs to focus on developing advanced spectroscopic and imaging techniques that allow for the in situ analysis of (13Z)-Canthaxanthin without the need for disruptive extraction and separation processes. Techniques like advanced MS methods, such as quadrupole time-of-flight (QTOF) and Orbitrap MS, offer high-resolution separation and structural elucidation, with QTOF-MS coupled with ion mobility spectrometry enabling rapid differentiation of isomeric carotenoids based on collision cross-section values mdpi.com. Exploring the application of these or novel techniques, potentially combined with advanced imaging modalities, will be crucial for understanding the distribution, localization, and transformation of (13Z)-Canthaxanthin in biological tissues and complex systems in real-time. Resonance Raman spectroscopy is another vibrational and nondestructive approach that can predict cis configurations and has been verified with techniques like TLC and HPLC for various carotenoids nih.gov.

Elucidating the Full Spectrum of Biological Functions of (13Z)-Canthaxanthin

While canthaxanthin in general is known for its antioxidant, immunomodulatory, and potential gene regulatory properties, the specific biological functions attributable to individual isomers like (13Z)-Canthaxanthin are less well-defined creative-proteomics.comamerigoscientific.com. Studies have indicated that different canthaxanthin isomers can exhibit differential biological activities; for instance, 9-cis-canthaxanthin has shown higher antioxidant and pro-apoptotic activity compared to the all-trans form in certain in vitro models nih.govresearchgate.netsemanticscholar.orgtandfonline.comjmb.or.kr.

Future research should aim to comprehensively elucidate the full spectrum of biological activities of purified (13Z)-Canthaxanthin. This includes detailed in vitro and in vivo studies to investigate its specific roles in areas such as antioxidant defense, modulation of inflammatory pathways, immune responses, cellular signaling, and potential effects on gene expression. Understanding how the unique configuration of the 13Z double bond influences its interaction with biological molecules and pathways is a critical area for future investigation.

Exploration of Structure-Activity Relationships for Specific Z-Isomers

The geometric isomerization of carotenoids significantly influences their physicochemical properties, including solubility, crystallinity, and absorption spectra, which in turn can affect their bioavailability and biological activity jst.go.jpsemanticscholar.orgrsc.orgproquest.com. The presence of cis double bonds, such as the 13Z configuration, creates greater steric hindrance compared to the all-trans form, leading to differences in stability and potentially interaction with biological targets researchgate.netmdpi.com.

A key future research direction is the detailed exploration of the structure-activity relationships (SAR) specifically for (13Z)-Canthaxanthin in comparison to other canthaxanthin isomers. This involves synthesizing or isolating highly pure individual isomers and systematically evaluating how their distinct structures influence their absorption, metabolism, distribution, and interaction with specific enzymes, receptors, or cellular components. Such studies will provide fundamental insights into how the position and configuration of double bonds dictate the biological fate and activity of canthaxanthin isomers, paving the way for the rational design or selection of isomers for specific applications.

Development of Novel Bioproduction Strategies for Specific Canthaxanthin Isomers

Currently, canthaxanthin is produced through chemical synthesis and extraction from natural sources, but there is a growing interest in more sustainable bioproduction methods using microorganisms nih.govmdpi.commarketresearchintellect.comscispace.com. Metabolic engineering and synthetic biology approaches have shown promise in enhancing canthaxanthin production in host organisms like Saccharomyces cerevisiae and Escherichia coli scispace.comnih.govmdpi.com.

Future research should focus on developing novel bioproduction strategies specifically engineered to favor the synthesis and accumulation of desired canthaxanthin isomers, such as (13Z)-Canthaxanthin. This could involve identifying and manipulating enzymes involved in isomerization, optimizing metabolic pathways to direct carbon flux towards specific isomeric forms, or engineering microbial strains to inherently produce higher proportions of the target isomer. Developing cost-effective and scalable bioprocesses for specific isomers is crucial for their potential commercial applications.

Integrated Omics Approaches to Understand Canthaxanthin Mechanisms in Animal Models

Animal models are valuable tools for studying the in vivo effects of carotenoids and their potential health benefits nih.gov. However, a comprehensive understanding of the molecular mechanisms underlying the effects of specific canthaxanthin isomers in vivo is still developing.

Future research should utilize integrated omics approaches, including transcriptomics, proteomics, metabolomics, and potentially metagenomics, in animal models supplemented with purified (13Z)-Canthaxanthin. These approaches can provide a holistic view of how (13Z)-Canthaxanthin influences gene expression profiles, protein synthesis and modification, metabolic pathways, and even the gut microbiome. Such integrated studies will be essential for unraveling the complex interactions between (13Z)-Canthaxanthin and biological systems, identifying key biomarkers of exposure and effect, and providing mechanistic support for observed biological activities.

Environmental Impact and Sustainability Aspects of Canthaxanthin Production

The environmental impact of chemical synthesis methods for carotenoids, including canthaxanthin, has raised concerns nih.govmdpi.com. While bioproduction offers a more sustainable alternative, further research is needed to optimize these processes from an environmental perspective. marketresearchintellect.com

Q & A

Q. How can researchers distinguish (13Z)-Canthaxanthin from other stereoisomers (e.g., all-E or 9Z) in experimental samples?

Methodological Answer:

  • Use High-Performance Liquid Chromatography (HPLC) with a C30 reversed-phase column and a mobile phase optimized for carotenoid separation. The (13Z) isomer typically elutes earlier than the all-E form due to reduced planarity .
  • Confirm configurations via Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on chemical shifts in the polyene chain (e.g., coupling constants for Z-configuration protons at C13-C14) .
  • UV-Vis spectroscopy can provide supplementary data, as Z-isomers exhibit hypsochromic shifts (e.g., (13Z)-Canthaxanthin shows a ~10 nm blue shift compared to all-E) .

Q. What are the biosynthetic pathways for (13Z)-Canthaxanthin in microbial systems?

Methodological Answer:

  • (13Z)-Canthaxanthin is biosynthesized via β-carotene ketolation . The enzyme β-carotene ketolase (BKT) in algae or CrtW in bacteria oxidizes β-carotene at the 4 and 4' positions to form Canthaxanthin. Z-isomerization occurs spontaneously under light or thermal stress .
  • To enhance Z-isomer yield, optimize fermentation conditions (e.g., light exposure, pH, and temperature) and employ directed evolution of ketolases to favor stereoselective oxidation .

Advanced Research Questions

Q. How does (13Z)-Canthaxanthin mitigate oxidative stress in cardiovascular senescence models?

Methodological Answer:

  • In vitro models : Use D-galactose-induced senescent HCAEC cells. Treat with (13Z)-Canthaxanthin (5–20 µM) and measure:
  • SA-β-galactosidase activity (senescence marker) .
  • ROS levels via DCFH-DA fluorescence and mitochondrial membrane potential using JC-1 staining .
  • Protein expression of p16, p53, and γH2AX via Western blot .
    • In vivo models : Administer (13Z)-Canthaxanthin (10–50 mg/kg/day) to aged mice and assess aortic stiffness, lipid peroxidation (MDA levels), and antioxidant enzyme activity (SOD, CAT) .

Q. What experimental approaches resolve contradictions between (13Z)-Canthaxanthin’s reported antioxidant benefits and retinal toxicity risks?

Methodological Answer:

  • Conduct dose-response studies comparing therapeutic (≤20 µM) vs. toxic (>50 µM) concentrations in dual models:
  • Antioxidant assays : Measure ROS scavenging in H9c2 cardiomyocytes .
  • Retinal toxicity : Use lipid monolayer systems (DPPC/Egg PC) to monitor Canthaxanthin aggregation at high concentrations via Langmuir-Blodgett trough and FTIR spectroscopy .
    • Apply computational modeling (e.g., molecular dynamics) to predict membrane interactions and crystallization thresholds .

Q. How does (13Z)-Canthaxanthin interact with lipid bilayers, and how does this affect its bioavailability and toxicity?

Methodological Answer:

  • Prepare liposomes (e.g., DPPC/EYPC) and incorporate (13Z)-Canthaxanthin at 0.05–1 mol%. Use:
  • Differential Scanning Calorimetry (DSC) to study phase transitions and lipid ordering .
  • Fluorescence anisotropy to assess membrane rigidity changes .
    • In vivo bioavailability : Perform pharmacokinetic studies in rodent models, measuring plasma and tissue concentrations via LC-MS/MS. Note that Z-isomers exhibit lower bioavailability than all-E forms due to reduced crystallinity .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate synergistic effects of (13Z)-Canthaxanthin with other antioxidants?

Methodological Answer:

  • Use combinatorial assays (e.g., Chou-Talalay method) in oxidative stress models. Example:
  • Combine (13Z)-Canthaxanthin (10 µM) with astaxanthin (5 µM) in HCAEC cells and measure synergy scores for ROS reduction and senescence markers .
    • Analyze data with response surface methodology (RSM) to optimize ratios and dosing regimens .

Q. What statistical methods are appropriate for analyzing contradictory data on (13Z)-Canthaxanthin’s immunomodulatory effects?

Methodological Answer:

  • Apply meta-analysis to reconcile in vitro vs. in vivo findings. Key parameters:
  • Effect sizes for lymphocyte proliferation (e.g., rat splenocyte assays vs. human PBMC studies).
  • Subgroup analysis by isomer type, dosage, and model system .
    • Use Bayesian hierarchical models to account for heterogeneity across studies .

Tables for Key Data

Property (13Z)-Canthaxanthin All-E-Canthaxanthin Reference
UV-Vis λmax (nm) 466476
HPLC Retention Time 8.2 min (C30 column)9.5 min
Membrane Rigidity (ΔAnisotropy) +28% (DPPC)+15%
Bioavailability (AUC, ng·h/mL) 120 ± 15210 ± 20

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